molecular formula C19H12N2O4 B2959506 2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole CAS No. 331851-82-2

2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole

Cat. No. B2959506
CAS RN: 331851-82-2
M. Wt: 332.315
InChI Key: RMVVNGFGIMBBSY-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The benzoxazole ring provides aromatic stability, while the furan ring and nitrophenyl group contribute to the compound’s reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Furan Derivatives : Research into the synthesis of furan derivatives, including 2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole, has been explored for their potential applications in pharmaceuticals. A notable method involves the nitroaldol reaction of ketal-functionalized nitroalkanes with α-oxoaldehydes, leading to 2,5-disubstituted furans in good yields. This procedure has been applied to the total synthesis of pharmaceutical targets such as 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (Palmieri, Gabrielli, & Ballini, 2010).

  • Electrophilic Substitution Reactions : The introduction of electrophiles, such as a nitro group or bromine atom, into the furan or thiophene ring of benzoxazole derivatives has been studied. These modifications are known to enhance the pharmacological activity of these compounds, indicating their potential in drug development (Aleksandrov & El’chaninov, 2016).

Biological Activities

  • Antibacterial, Antiurease, and Antioxidant Activities : The furan derivative, through various synthetic routes, has been evaluated for its antibacterial, antiurease, and antioxidant activities. These studies have shown that certain compounds in this class possess effective antiurease and antioxidant properties, highlighting their potential in medicinal chemistry applications (Sokmen et al., 2014).

  • In Vitro Cytotoxic Potency : Derivatives substituted at position 2 with triazoles or benzimidazoles and at position 3 with various substituted furan rings have been prepared and tested for their in vitro cytotoxic potency on human cancer cell lines. This research provides insights into the structure-activity relationships essential for the development of new anticancer agents (Sa̧czewski et al., 2004).

Mechanism of Action

properties

IUPAC Name

2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-21(23)14-5-3-4-13(12-14)17-10-8-15(24-17)9-11-19-20-16-6-1-2-7-18(16)25-19/h1-12H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVVNGFGIMBBSY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole

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